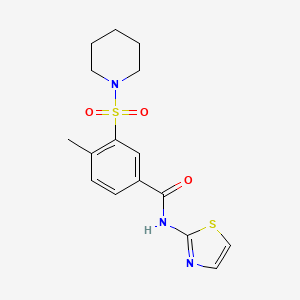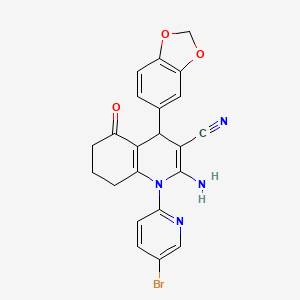![molecular formula C21H15Cl2N3O2 B15013646 2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-4-methoxyphenol](/img/structure/B15013646.png)
2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL is a complex organic compound known for its significant applications in analytical chemistry and coordination chemistry. This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-amino-4-methoxyphenol. The reaction typically occurs in an ethanol medium under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metal ions such as iron (II) and copper (II)
Coordination Chemistry: Forms complexes with various metal ions, which are studied for their structural and electronic properties.
Biological Studies: Investigated for its antimicrobial and antioxidant activities.
Industrial Applications: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating through the nitrogen atom of the imine group and the oxygen atom of the phenol group. This coordination can alter the electronic properties of the metal ion, leading to various catalytic and biological activities .
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-3,4-DIFLUOROPHENOL
- **2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-6-METHOXYPHENOL
Uniqueness
What sets 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL apart from similar compounds is its specific substitution pattern, which influences its electronic properties and reactivity. The presence of the methoxy group at the 4-position enhances its ability to participate in hydrogen bonding and increases its solubility in organic solvents .
Properties
Molecular Formula |
C21H15Cl2N3O2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-4-methoxyphenol |
InChI |
InChI=1S/C21H15Cl2N3O2/c1-28-15-4-7-20(27)12(8-15)11-24-14-3-6-18-19(10-14)26-21(25-18)16-5-2-13(22)9-17(16)23/h2-11,27H,1H3,(H,25,26) |
InChI Key |
GLUQHJVNUPUPOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15013563.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-sulfamoylphenyl)acetamide]](/img/structure/B15013568.png)
![(4Z)-1-(3-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B15013570.png)
![4-amino-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15013574.png)

![N-(2-bromophenyl)-5-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-oxopentanamide](/img/structure/B15013594.png)
![(2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B15013599.png)
![3-fluorobenzoic acid [4-[(E)-(nicotinoylhydrazono)methyl]phenyl] ester](/img/structure/B15013605.png)
![N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide](/img/structure/B15013613.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013617.png)

![Ethyl {[5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B15013630.png)
![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B15013634.png)

